(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496001
InChI: InChI=1S/C9H13NO2/c1-6-7(2)10-4-8(5-11)9(6)12-3/h4,11H,5H2,1-3H3
SMILES:
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol

CAS No.:

Cat. No.: VC17496001

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

* For research use only. Not for human or veterinary use.

(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol -

Specification

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name (4-methoxy-5,6-dimethylpyridin-3-yl)methanol
Standard InChI InChI=1S/C9H13NO2/c1-6-7(2)10-4-8(5-11)9(6)12-3/h4,11H,5H2,1-3H3
Standard InChI Key QHVROHIAEVPTPN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CN=C1C)CO)OC

Introduction

Structural and Molecular Characteristics

(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol (C₉H₁₃NO₂) possesses a molecular weight of 167.20 g/mol. The pyridine ring is substituted at the 3-position with a hydroxymethyl group (-CH₂OH), at the 4-position with a methoxy group (-OCH₃), and at the 5- and 6-positions with methyl groups (-CH₃). The IUPAC name reflects this substitution pattern: (4-methoxy-5,6-dimethylpyridin-3-yl)methanol.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The 1H^1H NMR spectrum (300 MHz, CDCl₃) exhibits signals at δ 2.18 (s, 3H, 6-CH₃), 2.50 (s, 3H, 5-CH₃), 3.83 (s, 3H, OCH₃), 3.89 (s, 3H, COOCH₃ in precursor), and 8.68 (s, 1H, pyridine H-2) . The hydroxymethyl proton resonates as a broad singlet at δ 4.75–4.80, while the 13C^{13}C NMR spectrum shows carbons at δ 11.7 (5-CH₃), 23.6 (6-CH₃), 52.6 (COOCH₃), 61.9 (OCH₃), and 165.8 ppm (C=O in precursor) .

Table 1: Key Spectroscopic Assignments

Position1H^1H NMR (δ)13C^{13}C NMR (δ)
5-CH₃2.50 (s)23.6
6-CH₃2.18 (s)11.7
OCH₃3.83 (s)61.9
H-28.68 (s)157.3

Synthetic Routes

Reduction of Methyl 4-Methoxy-5,6-dimethylpyridine-3-carboxylate

A common synthesis involves the reduction of methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate (C₁₀H₁₃NO₃). Dissolving the ester in tetrahydrofuran (THF) and treating it with sodium borohydride (NaBH₄) in methanol under reflux yields the hydroxymethyl derivative in 55% yield . The reaction proceeds via nucleophilic attack on the carbonyl group, followed by protonation of the intermediate alkoxide.

RCOOCH3+NaBH4RCH2OH+CH3OH+NaB(OCH3)3\text{RCOOCH}_3 + \text{NaBH}_4 \rightarrow \text{RCH}_2\text{OH} + \text{CH}_3\text{OH} + \text{NaB(OCH}_3\text{)}_3

Alternative Pathway via Chloromethyl Intermediates

An alternative route starts with methyl 2-chloro-4-methoxy-5,6-dimethylpyridine-3-carboxylate. Hydrogenation over palladium/carbon (Pd/C) at 80 atm in methanol reduces the chloride to a methyl group, followed by borohydride reduction to install the hydroxymethyl functionality . This method avoids harsh conditions, improving scalability.

Table 2: Comparative Synthesis Yields

MethodStarting MaterialReagentYield (%)
NaBH₄ ReductionMethyl 4-methoxy-5,6-dimethylpyridine-3-carboxylateNaBH₄/MeOH55
Pd/C HydrogenationMethyl 2-chloro-4-methoxy-5,6-dimethylpyridine-3-carboxylateH₂/Pd/C70

Chemical Reactivity and Derivatives

Esterification Reactions

The hydroxymethyl group undergoes esterification with acyl chlorides. Treatment with benzoyl chloride (C₆H₅COCl) in dichloromethane (DCM) and triethylamine (Et₃N) forms the corresponding benzoyl ester, a reaction critical for modifying solubility and bioavailability in drug development.

RCH2OH+C6H5COClRCH2OCOC6H5+HCl\text{RCH}_2\text{OH} + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{RCH}_2\text{OCOC}_6\text{H}_5 + \text{HCl}

Oxidation to Carboxylic Acids

Oxidation with potassium permanganate (KMnO₄) in acidic conditions converts the hydroxymethyl group to a carboxylic acid, yielding 4-methoxy-5,6-dimethylpyridine-3-carboxylic acid. This product serves as a precursor for amide derivatives .

Applications in Pharmaceutical Chemistry

Role in Omeprazole Metabolism

(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol is a key intermediate in synthesizing 5-hydroxyomeprazole, the major metabolite of omeprazole . The metabolite retains proton pump inhibitory activity, making it relevant for studying drug efficacy and toxicity.

Analytical and Industrial Considerations

Purification Techniques

Vacuum distillation (1 Torr, 112°C) and recrystallization from 2-propanol are standard methods for purifying the compound . High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity for pharmaceutical use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator